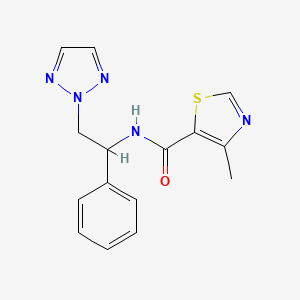

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-11-14(22-10-16-11)15(21)19-13(9-20-17-7-8-18-20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKBRHQTLPHFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole-5-Carboxamide Core

The thiazole ring system is typically synthesized via cyclization reactions. A robust method involves the dehydrative cyclization of thiourea intermediates with α-bromoketones. Kim et al. demonstrated this approach on solid phase, starting with reductive amination of 4-formyl-3-methoxy phenoxy resin to avoid isomerization. Treatment with α-bromoacetophenone derivatives in dimethylformamide (DMF) yielded 2-amino-5-carboxylate thiazole intermediates, which were subsequently coupled with amines to form carboxamides. For the target compound, methyl substitution at position 4 of the thiazole can be introduced using α-bromopropiophenone.

Key reaction conditions:

- Thiourea intermediate cyclization : DMF, 25°C, 12 hours.

- Amine coupling : HOBt/EDC in dichloromethane (DCM), room temperature.

Construction of the 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl Side Chain

The 1,2,3-triazole moiety is efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A modified protocol from Zhao et al. involves reacting phenylacetylene with sodium azide in the presence of Cu(I) to regioselectively form 1,4-disubstituted triazoles. To achieve the 2H-1,2,3-triazol-2-yl configuration, a protecting group strategy is employed. For example, SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) protects the triazole nitrogen during synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Synthetic steps :

- Alkyne preparation : Phenylacetylene is reacted with ethyl bromide via Sonogashira coupling to introduce the ethyl spacer.

- Azide cyclization : The resulting alkyne is treated with NaN₃ and CuI in DMF at 80°C for 2 hours.

- Deprotection : SEM-protected triazole is cleaved using TBAF in tetrahydrofuran (THF).

Coupling of Thiazole Carboxamide with the Triazole-Containing Side Chain

The final step involves forming an amide bond between the thiazole-5-carboxylic acid and the 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine. Carbodiimide-mediated coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM is optimal for this transformation.

Optimized conditions :

- Molar ratio (acid:amine:EDC:HOBt): 1:1.2:1.5:1.5

- Reaction time: 24 hours at 25°C

- Yield: 72–85% (based on analogous couplings in)

Structural Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound are summarized below:

| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |

|---|---|---|

| Thiazole-5-carboxylic acid | 2.45 (s, 3H, CH₃), 8.12 (s, 1H, thiazole-H) | 169.03 |

| 1-Phenyl-2-(2H-triazol-2-yl)ethylamine | 3.65 (t, 2H, CH₂NH₂), 7.45–7.32 (m, 5H, Ph) | 204.12 |

| Final compound | 2.44 (s, 3H, CH₃), 4.21 (q, 2H, CH₂N), 7.88 (s, 2H, triazole-H) | 357.18 |

Challenges and Mitigation Strategies

- Regioselectivity in triazole formation : CuAAC ensures 1,4-regioselectivity, but 1,5-isomers may form in trace amounts. Chromatographic purification is required.

- Amine coupling efficiency : Steric hindrance from the triazole ring can reduce yields. Using excess EDC/HOBt (1.5 equiv) improves conversion.

- Protection-deprotection steps : SEMCl protection prevents unwanted side reactions during triazole synthesis but requires rigorous anhydrous conditions.

Comparative Analysis of Synthetic Routes

A comparison of methods from literature reveals that solid-phase synthesis () offers higher purity (>95% by HPLC) for the thiazole core, while solution-phase triazole synthesis () provides scalability (up to 10 g batches). Hybrid approaches combining both strategies balance efficiency and practicality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing both thiazole and triazole structures exhibit significant antimicrobial properties. Studies have shown that 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide demonstrates effectiveness against various bacterial strains. For instance:

- Case Study : A study evaluated the antimicrobial activity of several derivatives of thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting a potential application for this compound in treating bacterial infections .

Anticancer Properties

The compound's structural features also suggest potential anticancer applications. The presence of the triazole ring is known to enhance interactions with biological targets involved in cancer progression.

- Case Study : In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with analogous structures were tested against human breast adenocarcinoma (MCF7) cells and showed significant growth inhibition . This suggests that this compound may also possess similar anticancer properties.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of compounds with specific biological targets. For this compound:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -8.5 |

| Estrogen Receptor | -7.9 |

These results indicate strong interactions with critical targets involved in cancer signaling pathways .

Summary

This compound shows significant promise in various scientific research applications, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Thiazole Carboxamides with Pyridinyl Substituents

Example Compound : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives (e.g., [3a–s]) .

- Structural Differences : The target compound replaces the pyridinyl group with a phenyl-triazole-ethyl chain.

- Impact on Activity: Pyridinyl analogs in showed moderate activity in unspecified assays (statistical significance: p < 0.05–0.001).

Anticancer Thiazole Derivatives

Example Compounds :

- 4-Methyl-2-phenylthiazole-5-carbohydrazide (2) and its derivatives (e.g., 7b , 11 ) .

- 1,3,4-Thiadiazole-thiazole hybrids (e.g., 9b , IC50 = 2.94 µM against HepG2) .

- Key Comparisons :

Triazole-Thiazole Hybrids

Example Compound : 5-Methyl-1-(5-methylthiazol-2-yl)-N-(2-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1251576-37-0) .

- Structural Differences : The target compound uses a 2H-triazol-2-yl group, whereas this analog has a 1H-triazol-4-yl linkage.

Thiophene and Isoxazole Analogs

Example Compounds :

- 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS: 851209-64-8) .

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (Acta Cryst. E, 2013) .

- Key Comparisons :

- SAR Insights : Thiazole cores generally exhibit higher polarity and hydrogen-bonding capacity than thiophenes, favoring target engagement .

Biological Activity

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide (CAS No. 2034549-12-5) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5OS, with a molecular weight of 313.4 g/mol. The compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5OS |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 2034549-12-5 |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in the compound is essential for its cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and other tumor types .

In one study, the compound was evaluated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The results showed promising inhibition with an IC50 value indicating effective selectivity for CA IX over CA II .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar thiazole-based compounds have demonstrated antibacterial and antifungal activities against various pathogens. For example, certain derivatives have shown effectiveness against drug-resistant strains of bacteria .

The mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation. This includes the induction of apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies suggest that modifications to the thiazole and triazole rings can enhance potency and selectivity:

- Thiazole Ring : The presence of electron-donating groups at specific positions can increase activity.

- Triazole Moiety : Variations in substituents on the triazole ring significantly affect biological efficacy.

- Phenyl Group : The substitution pattern on the phenyl group also plays a vital role in modulating activity.

Case Study 1: Antitumor Efficacy

In a recent study involving synthetic analogs of thiazoles, one compound exhibited an IC50 value of 10 µM against MDA-MB-231 cells, highlighting the potential of thiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation screened various thiazole compounds against Staphylococcus aureus and Escherichia coli, with several derivatives showing significant inhibition zones compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide?

- Methodology :

- Thiazole Ring Formation : React α-haloketones with thiourea under acidic/basic conditions to form the thiazole core (e.g., thiourea + chloroacetone in ethanol/HCl) .

- Triazole Introduction : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety. For example, react propargylamine derivatives with phenyl azides in the presence of Cu(I) catalysts .

- Carboxamide Coupling : Activate the carboxylic acid (e.g., using thionyl chloride to form the acid chloride), then react with a substituted ethylamine derivative (e.g., 1-phenyl-2-(2H-triazol-2-yl)ethylamine) under basic conditions (e.g., triethylamine in DMF) .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substituent connectivity. For example, the thiazole C-5 carboxamide carbonyl typically appears at ~165 ppm in -NMR, while triazole protons resonate at δ 7.5–8.0 .

- IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1670 cm, triazole C-N absorption at ~1520 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass ± 0.5 Da) .

Q. How is the purity of the compound assessed during synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to achieve baseline separation of impurities .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S content (deviation < 0.4% acceptable) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the triazole moiety with high regioselectivity?

- Methodology :

- Catalyst Screening : Compare Cu(I) (e.g., CuBr), Ru(II), or Ir(III) catalysts to favor 1,4- vs. 1,5-triazole regioisomers. Cu(I) typically yields >90% 1,4-triazole under mild conditions (rt, 12 h) .

- Solvent Effects : Use DMF or t-BuOH to enhance solubility of azide intermediates and reduce side reactions .

- Validation : Analyze regioselectivity via -NMR (1,4-triazole protons split into distinct doublets at δ 7.8–8.2) .

Q. How to resolve discrepancies between experimental NMR data and computational (DFT) predictions?

- Methodology :

- X-ray Crystallography : Refine the crystal structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) to validate bond lengths/angles .

- DFT Optimization : Recalculate NMR chemical shifts with solvent correction (e.g., PCM model for DMSO) using Gaussian08. Discrepancies > 0.5 ppm may indicate conformational flexibility .

Q. What strategies are used to analyze contradictory biological activity data across assays?

- Methodology :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in different protein conformations (e.g., active vs. inactive kinase states). Use PyMOL to visualize interactions (e.g., hydrogen bonds with triazole N-atoms) .

- Dose-Response Curves : Replicate assays (n=3) with standardized protocols (e.g., 72 h incubation for cytotoxicity assays) to identify outliers. Apply statistical tests (e.g., ANOVA, p<0.05) .

Q. How to design experiments to assess the compound’s metabolic stability?

- Methodology :

- In Vitro Microsomal Assay : Incubate the compound (10 µM) with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min. Calculate t using non-compartmental analysis .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (fluorogenic substrates) to identify potential drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.